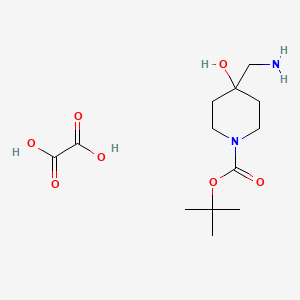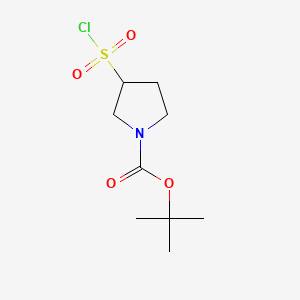
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, an aminomethyl group, and a hydroxyl group. The oxalate salt form enhances its stability and solubility. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl chloride in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions.
Formation of the Oxalate Salt: The final step involves reacting the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aminomethyl group would yield a primary amine.
Applications De Recherche Scientifique
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of pharmaceuticals or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds with active sites, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-hydroxypiperidine-1-carboxylate: Lacks the aminomethyl group, which may affect its reactivity and binding properties.
4-(Aminomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group, which can influence its steric properties and stability.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the hydroxyl group, which can affect its hydrogen bonding capabilities.
Uniqueness
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the tert-butyl group provides steric bulk, the aminomethyl group offers nucleophilicity, and the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSRFBZYCJTGCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-96-3 |
Source


|
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)




![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)







